molecular formula C22H28N2O2 B1217100 Minovine

Minovine

Cat. No. B1217100
M. Wt: 352.5 g/mol
InChI Key: ZGZYTLPCBNDYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04220774

Procedure details

A solution of 34 mg (0.1 m mol) of ±vincadifformine in 1 ml of DMF was added at 20° C. to a mixture of 10 mg (0.2 m mol) of 50% NaH-mineral oil in 1 ml of DMF. After 20 min 20 μL (0.3 m mol) of methyl iodide was added to the brown solution. After 10 min 5 ml of water was added resulting in deposition of a gummy product. Decantation of the solvent, addition of ether, filtration of the ether solution through phase separating paper and concentration under vacuum gave 30 mg (85%) of minovine which showed no indolic NH singlet at δ 8.9 and the presence of the N-CH3 singlet at 3.24, integrating for 3 protons. A picrate was prepared with mp 194°-197° C., regeneration of the free base gave minovine, mp 119°-121° C., reported 120°-122° C.8MS (80eV) m/e (vel. intensity %): 124 (100), 168 (7), 228 (4) 267 (7), 352 (55) M+.
Quantity
34 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C@:3]12[CH2:21][C:20]([C:22]([O:24][CH3:25])=[O:23])=[C:19]3[C@@:9]4([C:12]5[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=5[NH:18]3)[CH2:10][CH2:11][N:7]([C@@H:8]14)[CH2:6][CH2:5][CH2:4]2.[H-].[Na+].[CH3:28]I.O>CN(C=O)C.CCOCC>[CH3:1][CH2:2][C:3]12[CH2:21][C:20]([C:22]([O:24][CH3:25])=[O:23])=[C:19]3[C:9]4([C:12]5[C:17]([N:18]3[CH3:28])=[CH:16][CH:15]=[CH:14][CH:13]=5)[CH2:10][CH2:11][N:7]([CH:8]14)[CH2:6][CH2:5][CH2:4]2 |f:1.2|

Inputs

Step One
Name
Quantity
34 mg
Type
reactant
Smiles
CC[C@@]12CCCN3[C@@H]1[C@@]4(CC3)C=5C=CC=CC5NC4=C(C2)C(=O)OC
Name
Quantity
10 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
20 μL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in deposition of a gummy product
CUSTOM
Type
CUSTOM
Details
separating
CONCENTRATION
Type
CONCENTRATION
Details
paper and concentration under vacuum

Outcomes

Product
Name
Type
product
Smiles
CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.